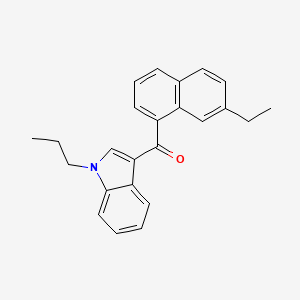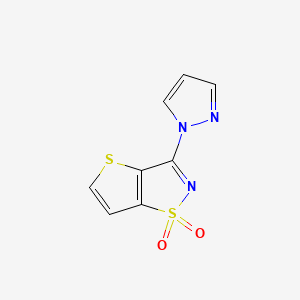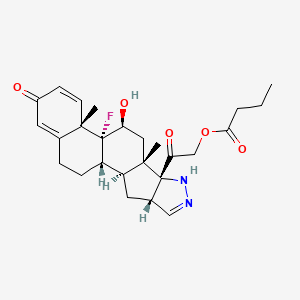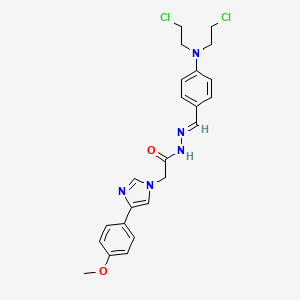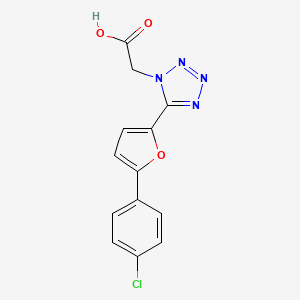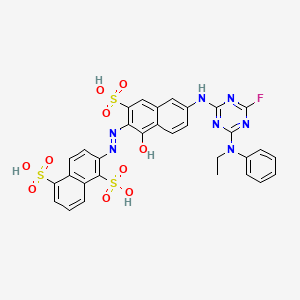
7-((Aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((Aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-((Aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes diazotization and coupling reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reaction conditions are meticulously controlled. The raw materials are mixed in precise proportions, and the reaction is monitored to maintain the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-((Aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can alter the compound’s color properties.
Reduction: This reaction can break down the azo bonds, leading to different products.
Substitution: This reaction can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like sodium dithionite. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
7-((Aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid has several scientific research applications:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various molecules.
Industry: Widely used as a dye in textiles, plastics, and inks due to its stability and vibrant color.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable complexes with other molecules. The azo bonds in the compound can interact with various substrates, leading to changes in color and other properties. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-3-((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic acid
- 7-(acetylamino)-4-hydroxy-1-((2-sulpho-4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid
Uniqueness
Compared to similar compounds, 7-((Aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid stands out due to its unique combination of functional groups, which confer specific properties such as enhanced stability and distinct color changes under different conditions. This makes it particularly valuable in applications where consistent and reliable performance is required.
Propiedades
Número CAS |
83968-55-2 |
|---|---|
Fórmula molecular |
C23H18N6O8S2 |
Peso molecular |
570.6 g/mol |
Nombre IUPAC |
7-(carbamoylamino)-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C23H18N6O8S2/c24-23(31)25-17-7-10-19-13(11-17)12-20(39(35,36)37)21(22(19)30)29-28-15-3-1-14(2-4-15)26-27-16-5-8-18(9-6-16)38(32,33)34/h1-12,30H,(H3,24,25,31)(H,32,33,34)(H,35,36,37) |
Clave InChI |
UVNAXJNTFKWXAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


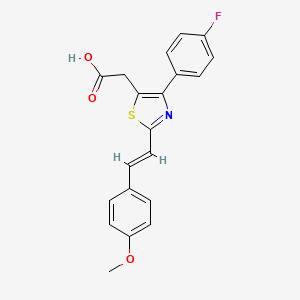

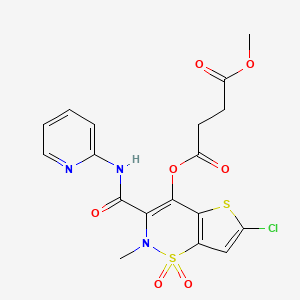
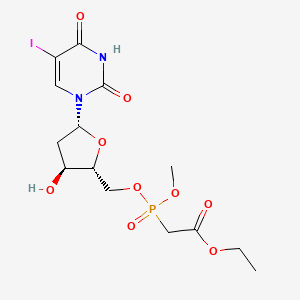
![N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide](/img/structure/B12720943.png)
